3-Oxetyl tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

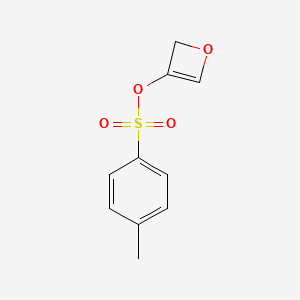

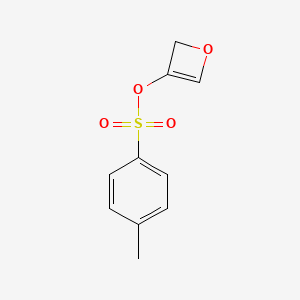

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

2H-oxet-3-yl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H10O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-6H,7H2,1H3 |

InChI Key |

FNNVUAVMEYVQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=COC2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Oxetyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3-Oxetyl tosylate, a versatile reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, also known as p-Toluenesulfonic acid 3-oxetanyl ester or 3-Oxetanyl 4-methylbenzenesulfonate, is a white to off-white crystalline solid.[1] Its chemical structure features an oxetane ring and a tosylate group, which confers its utility as an effective intermediate in a variety of chemical transformations.[1]

Quantitative Physical Property Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 26272-83-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2][3] |

| Molecular Weight | 228.26 g/mol | [1][2][3] |

| Melting Point | 83 - 89 °C | [1] |

| Boiling Point | 372 °C | [1][2] |

| Density | 1.34 g/cm³ | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized, standard laboratory procedures for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.[4]

Methodology:

-

A small, finely ground sample of the solid is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[4][5]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.[5]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.[4][5]

Boiling Point Determination

For high-boiling point solids that can be melted without decomposition, the boiling point can be determined using a micro-scale method after the substance is in its liquid state.

Methodology:

-

A small amount of the substance is placed in a small test tube or fusion tube.[6][7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[6][8]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[8]

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[8]

-

The heating is then discontinued, and the apparatus is allowed to cool.[8]

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination of a Solid

The density of a solid is its mass per unit volume. For a crystalline solid, this can be determined by the displacement method.[9]

Methodology:

-

The mass of a sample of the solid is accurately measured using an analytical balance.[10]

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an organic solvent). The initial volume of the liquid is recorded.[9]

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[9]

-

The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid.[9]

-

The density is calculated by dividing the mass of the solid by its determined volume.[10]

General Synthetic Workflow

This compound is typically synthesized from 3-oxetanol and p-toluenesulfonyl chloride. The following diagram illustrates a general workflow for the tosylation of an alcohol, which is the fundamental reaction for producing tosylates like this compound.[11][12]

Caption: General workflow for the synthesis of a tosylate from an alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. CAS RN 26272-83-3 | Fisher Scientific [fishersci.no]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. ursinus.edu [ursinus.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Oxetyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Oxetyl Tosylate (also known as oxetan-3-yl 4-methylbenzenesulfonate). This compound is a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development, due to the oxetane ring's unique properties and the tosylate group's function as an excellent leaving group in nucleophilic substitution reactions[1].

Synthesis of this compound

The primary method for synthesizing this compound is through the tosylation of 3-hydroxyoxetane (also called 3-oxetanol). This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base[2][3].

General Reaction Scheme

The alcohol (3-hydroxyoxetane) acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. A base, such as sodium hydroxide or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[2][4][5]. The stereochemistry of the alcohol is retained during this process[6].

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

3-Oxetyl tosylate chemical structure and IUPAC name

This guide provides a comprehensive overview of 3-Oxetyl tosylate, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. It covers its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Chemical Structure and IUPAC Name

This compound, also known as 3-oxetanyl p-toluenesulfonate, is an organic compound featuring a four-membered oxetane ring linked to a tosylate group. The tosylate group is a good leaving group, making this compound a useful intermediate for introducing the oxetane moiety into other molecules through nucleophilic substitution reactions.[1][2][3]

Chemical Structure:

Image Source: PubChem CID 20481468

IUPAC Name: oxetan-3-yl 4-methylbenzenesulfonate[4]

Synonyms: 3-Oxetanyl p-toluenesulfonate, p-Toluenesulfonic Acid 3-Oxetanyl Ester

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 26272-83-3 | [4] |

| Molecular Formula | C₁₀H₁₂O₄S | [4] |

| Molecular Weight | 228.27 g/mol | [4] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 83.0 to 90.0 °C (86-88 °C reported in a specific synthesis) | [5] |

| Purity | >98.0% (GC) |

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound from 3-hydroxyoxetane and p-toluenesulfonyl chloride.[5]

Materials:

-

3-hydroxyoxetane (unpurified, containing 3.4 moles)

-

p-toluenesulfonyl chloride (technical grade, 743 g, 3.9 moles)

-

Sodium hydroxide (218 g, 5.45 moles)

-

Water

-

Ice bath

Procedure:

-

A stirred suspension of 315 g of unpurified 3-hydroxyoxetane and 743 g of p-toluenesulfonyl chloride in 600 mL of water is prepared.

-

A solution of 218 g of sodium hydroxide in 225 mL of water is added dropwise to the suspension over a period of 25 minutes.

-

The reaction is exothermic, and an ice bath is used to maintain the reaction temperature below 70°C.

-

After the addition is complete, the exothermic reaction is allowed to subside for 10 minutes.

-

The cooling bath is then removed, and the reaction mixture is allowed to cool to 40°C over a 1-hour period.

-

The product is isolated by filtration.

-

The isolated product is washed with four 200 mL portions of warm water (45°-55°C).

-

The final product is air-dried to yield 730 g (94% yield) of this compound with a melting point of 86°-88°C.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 3-hydroxyoxetane.

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound serves as a key intermediate in synthetic chemistry.[1] Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the oxetane ring into a variety of molecular scaffolds. The oxetane moiety is of significant interest in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability of drug candidates. Furthermore, this compound is utilized in polymer science for the formulation of specialty polymers, where it can enhance properties like flexibility and thermal stability.[1]

References

The Strategic Role of 3-Oxetyl Tosylate in Modern Drug Discovery: A Technical Guide

CAS Number: 26272-83-3

Synonyms: 3-Oxetanyl p-toluenesulfonate, p-Toluenesulfonic acid 3-oxetanyl ester

This technical guide provides an in-depth overview of 3-Oxetyl tosylate, a versatile building block gaining significant traction in pharmaceutical research and development. We will explore its chemical properties, its critical role in the synthesis of advanced drug candidates, and provide detailed experimental protocols for its application.

Introduction: The Emerging Importance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties. The unique characteristics of the oxetane moiety, such as its low molecular weight, high polarity, and distinct three-dimensional structure, offer medicinal chemists a powerful tool to optimize lead compounds.[1]

This compound serves as a key reagent for introducing the valuable 3-oxetanyl group into molecules. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes this compound a cornerstone for the synthesis of oxetane-substituted pharmaceuticals.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26272-83-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂O₄S | --INVALID-LINK-- |

| Molecular Weight | 228.26 g/mol | --INVALID-LINK-- |

| Melting Point | 83-89 °C | --INVALID-LINK-- |

| Boiling Point | 372 °C | --INVALID-LINK-- |

| Density | 1.34 g/cm³ | --INVALID-LINK-- |

| Appearance | White to orange to green crystalline powder | --INVALID-LINK-- |

Relevance and Applications in Drug Development

The incorporation of the 3-oxetanyl moiety via this compound offers several strategic advantages in drug design:

-

Improved Solubility and Reduced Lipophilicity: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a drug molecule, a critical factor for oral bioavailability. It can also reduce lipophilicity (LogP), which is often associated with improved pharmacokinetic profiles and reduced off-target effects.[1]

-

Metabolic Stability: The oxetane ring can serve as a metabolically stable surrogate for more labile functionalities like gem-dimethyl or carbonyl groups.[1] By blocking sites of metabolic oxidation, the introduction of an oxetane can increase the half-life of a drug in the body.

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of nearby amine groups.[1] This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties and for reducing interactions with targets like the hERG channel, which can lead to cardiotoxicity.

-

Vectorial Exit and Permeability: The unique properties of the oxetane ring can influence a molecule's ability to cross cell membranes and exit from its target, impacting its overall efficacy and duration of action.

Application in Kinase Inhibitor Synthesis

While specific examples directly citing the use of this compound in the synthesis of commercially available drugs are not readily found in public literature, its application in the development of kinase inhibitors is a prominent area of research. For instance, the general strategy of introducing small, polar, three-dimensional moieties like oxetanes is employed to enhance the drug-like properties of kinase inhibitors, including those targeting p38 MAP kinase and Glycogen Synthase Kinase-3 (GSK-3).

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 3-hydroxyoxetane with p-toluenesulfonyl chloride.

Reaction Scheme:

Detailed Protocol:

-

To a stirred suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water, a solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise over a period of 25 minutes.

-

The reaction is exothermic, and the temperature should be maintained below 70°C using an ice bath.

-

After the exothermic reaction subsides (approximately 10 minutes), the cooling bath is removed, and the reaction is allowed to cool to 40°C over a 1-hour period.

-

The product is isolated by filtration.

-

The solid product is washed with four 200 mL portions of warm water (45°-55°C).

-

The final product is air-dried to yield this compound.

A reported yield for this procedure is approximately 94%.

General Protocol for Nucleophilic Substitution with a Primary Amine

This compound is an excellent substrate for Sₙ2 reactions. The following is a general procedure for the synthesis of N-substituted 3-aminooxetanes.

Reaction Scheme:

Illustrative Protocol:

-

To a solution of the primary amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq).

-

This compound (1.2 eq) is then added to the mixture.

-

The reaction mixture is heated to a temperature between 60-100°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and water is added.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-aminooxetane.

Yields for such reactions are typically moderate to high, depending on the nature of the amine nucleophile.

Conclusion

This compound is a valuable and versatile building block for the introduction of the 3-oxetanyl moiety into drug candidates. Its use can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and basicity. The straightforward synthesis of this compound and its reliable reactivity in nucleophilic substitution reactions make it an important tool for medicinal chemists aiming to optimize lead compounds and develop next-generation therapeutics. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity of the Carbon Adjacent to the Tosylate Group

The tosylate (p-toluenesulfonate) group is a cornerstone of modern organic synthesis, primarily for its exceptional ability to function as a leaving group. This property imparts significant electrophilicity to the adjacent carbon atom, rendering it highly susceptible to nucleophilic attack. Understanding and harnessing this reactivity is crucial for professionals in drug development and chemical research, as it underpins a vast array of synthetic transformations, including the construction of complex molecular architectures. This guide provides a detailed examination of the principles governing this electrophilicity, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Core Concepts: Why the Tosylate Group Enhances Electrophilicity

The efficacy of the tosylate group in promoting nucleophilic substitution reactions stems from its electronic structure. An alcohol's hydroxyl group is a poor leaving group because its departure would generate the strongly basic hydroxide ion (OH⁻)[1][2]. By converting the alcohol to a tosylate, the hydroxyl group is transformed into a significantly better leaving group.

The key reasons for the tosylate's effectiveness are:

-

Resonance Stabilization: The negative charge on the tosylate anion, formed after it departs, is extensively delocalized across the three oxygen atoms and the aromatic ring through resonance. This delocalization stabilizes the anion, making it a weak base and, consequently, an excellent leaving group[2][3][4].

-

Inductive Effect: The electron-withdrawing sulfonyl group polarizes the C-O bond, increasing the partial positive charge on the carbon atom. This enhances its inherent electrophilicity, making it a more attractive target for nucleophiles.

This conversion of an alcohol to a tosylate is a critical strategy for activating an otherwise unreactive carbon center for substitution reactions. The reaction typically involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine[2][5]. Importantly, this tosylation step proceeds with retention of configuration at the carbon center because the C-O bond of the alcohol is not broken[3].

Nucleophilic Substitution at the Electrophilic Carbon

Once formed, the alkyl tosylate becomes a prime substrate for nucleophilic substitution reactions (S_N1 and S_N2). The carbon atom adjacent to the tosylate group serves as the electrophilic site.

In the case of primary and secondary tosylates, the S_N2 mechanism typically predominates[5]. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the tosylate group and an inversion of stereochemistry at the carbon center[6][7].

Quantitative Data on Reactivity

The reactivity of the electrophilic carbon can be quantified by measuring reaction rates. The following table summarizes solvolysis data for secondary tosylates in 50% aqueous trifluoroethanol (TFE), a common solvent system for studying nucleophilic substitution.

| Substrate | k_sol (s⁻¹) at 30°C | k_rac (s⁻¹) | k_ex (s⁻¹) | Stereochemical Outcome |

| S-2-Butyl Tosylate | ~1 x 10⁻⁵ | ~4.6 x 10⁻⁷ | 5.4 x 10⁻⁷ | - |

| R-2-Octyl Tosylate | ~1 x 10⁻⁵ | No significant racemization | 4.2 x 10⁻⁷ | 92:8 (Inversion:Retention) |

| Data sourced from a study on the solvolysis mechanism of simple secondary tosylates[8]. k_sol = rate of solvolysis, k_rac = rate of racemization, k_ex = rate of ¹⁸O isotope exchange. |

The utility of tosylates in asymmetric synthesis is highlighted in the following table, which shows results from a cobalt-catalyzed cross-hydrodimerization of 1,3-dienes with alkynes containing a tosylate group.

| Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Skipped diene (3c) | 88 | 91 |

| Data from a study on asymmetric cross-hydrodimerization[9]. The tosylate-containing alkyne is a key reactant. |

Experimental Protocols

General Procedure for Tosylation of a Primary Alcohol

This protocol describes a typical method for converting a primary alcohol into its corresponding tosylate, thereby activating the adjacent carbon for nucleophilic substitution.

Methodology:

-

Preparation: The alcohol (1.0 eq.) is dissolved in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). A base, typically triethylamine (TEA, ~1.5 eq.) or pyridine, is added to the solution[10]. The mixture is then cooled in an ice bath.

-

Reaction: p-Toluenesulfonyl chloride (TsCl, ~1.2 eq.), dissolved in a minimal amount of dry DCM, is added dropwise to the cooled solution. The reaction is stirred at 0°C for a period (e.g., 30 minutes) and then allowed to warm to room temperature. The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, it is quenched by the addition of cold water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed successively with dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of sodium bicarbonate to remove any remaining acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization or column chromatography.

Protocol for Kinetic Analysis of Tosylate Solvolysis

This protocol outlines a method for studying the reaction kinetics of a secondary tosylate to determine the rate of substitution and assess the stereochemical outcome.

Methodology:

-

Sample Preparation: A solution of the chiral, non-racemic alkyl tosylate (e.g., R-2-octyl tosylate) is prepared in the desired solvent system (e.g., 50% aqueous TFE) at a precise concentration[8].

-

Kinetic Runs: The solution is maintained at a constant temperature (e.g., 30.0 °C) in a thermostatted bath. Aliquots are withdrawn at specific time intervals.

-

Rate of Solvolysis (k_sol): The rate of disappearance of the starting tosylate or the appearance of the alcohol product is monitored. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or by titrating the p-toluenesulfonic acid produced during the reaction.

-

Rate of Racemization (k_rac): The change in the enantiomeric excess of the unreacted tosylate over time is measured using a chiral HPLC column. This allows for the determination of the rate of racemization of the starting material[8].

-

Stereochemical Outcome: After the reaction has gone to completion, the alcohol product is isolated. The enantiomeric ratio (e.g., inversion vs. retention) is determined, often after derivatization to a compound more amenable to chiral analysis (e.g., a 4-nitrobenzoate ester), using chiral HPLC[8].

Conclusion

The conversion of an alcohol to a tosylate is a powerful and widely used strategy in organic synthesis to enhance the electrophilicity of the adjacent carbon atom. This transformation facilitates a broad range of nucleophilic substitution reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. By understanding the underlying principles, quantitative reactivity data, and experimental methodologies, researchers can effectively leverage the unique properties of tosylates to achieve their synthetic goals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Ch8 : Tosylates [chem.ucalgary.ca]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

The Advent of a Versatile Building Block: A Technical Guide to the Discovery and Initial Studies of 3-Oxetyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. Among these, the oxetane moiety has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, capable of improving aqueous solubility, metabolic stability, and lipophilicity. This in-depth technical guide focuses on a key enabling reagent for the introduction of the 3-oxetanyl group: 3-oxetyl tosylate (oxetan-3-yl 4-methylbenzenesulfonate). While not marked by a singular "discovery" in the traditional sense, its development as a stable, crystalline solid and a highly reactive intermediate has been pivotal. This guide will detail the seminal synthetic preparations and the initial key studies that demonstrated its utility as an electrophilic partner in nucleophilic substitution reactions, thereby paving the way for its widespread use in drug discovery and development.

The Genesis of a Key Intermediate: Synthesis of this compound

The practical synthesis of this compound is intrinsically linked to the accessible preparation of its precursor, 3-hydroxyoxetane. Early methods for obtaining 3-hydroxyoxetane were multi-step and often low-yielding. A significant advancement was the development of a more efficient route, which then allowed for the straightforward and high-yielding preparation of this compound. This tosylation step is crucial as it converts the poorly reactive hydroxyl group into an excellent leaving group (tosylate), facilitating subsequent nucleophilic attack.

Experimental Protocols for the Synthesis of this compound

Two key methods for the synthesis of this compound from 3-hydroxyoxetane have been reported in the literature, including a patented industrial-scale preparation and an alternative laboratory-scale method.

Method 1: Aqueous Suspension Method

This robust method, detailed in U.S. Patent 4,395,561, is suitable for large-scale synthesis.

-

Procedure: To a stirred suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water, a solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise over 25 minutes. The reaction is exothermic, and the temperature is maintained below 70°C using an ice bath. After the exothermic reaction subsides (approximately 10 minutes), the cooling bath is removed, and the reaction is allowed to cool to 40°C over a 1-hour period. The product is isolated by filtration, washed with four 200 mL portions of warm (45°-55°C) water, and air-dried.

Method 2: Dichloromethane/Triethylamine Method

This method, described in a doctoral thesis, offers an alternative for laboratory-scale synthesis.

-

Procedure: Oxetan-3-ol (54.0 mmol) and triethylamine (59.4 mmol, 1.1 equiv.) are dissolved in dichloromethane (100 mL), and the solution is cooled to 0°C in an ice bath. p-Toluenesulfonyl chloride (59.4 mmol, 1.1 equiv.) is added portionwise, and the reaction mixture is stirred for 30 minutes at this temperature. Subsequently, the solution is refluxed for 4 hours. The reaction mixture is then washed with concentrated ammonia solution (2 x 70 mL) and brine (2 x 70 mL). The organic layer is dried over sodium sulfate and evaporated to yield the crude product, which can be recrystallized from hot ethanol.

Quantitative Data for the Synthesis of this compound

| Parameter | Method 1: Aqueous Suspension | Method 2: Dichloromethane/Triethylamine |

| Starting Material | 3-Hydroxyoxetane | 3-Hydroxyoxetane (Oxetan-3-ol) |

| Reagents | p-Toluenesulfonyl chloride, NaOH, Water | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane |

| Reaction Temperature | < 70°C, then cooled to 40°C | 0°C, then reflux |

| Reaction Time | ~1.5 hours | 4.5 hours |

| Yield | 94% | 83% (crude) |

| Product Form | Solid | Solid |

| Melting Point | 86°-88°C | Not reported |

Synthesis Workflow

Initial Studies: Reactivity of this compound in Nucleophilic Substitution Reactions

The primary utility of this compound lies in its role as an electrophile in SN2 reactions. The tosylate group, being an excellent leaving group, is readily displaced by a variety of nucleophiles, allowing for the efficient introduction of the 3-oxetanyl moiety into a wide range of molecular scaffolds. Initial studies focused on demonstrating this reactivity with common nucleophiles such as azides, amines, and phenoxides.

Reaction with Azide Nucleophiles

The synthesis of 3-azidooxetane is a key transformation, as the azide can be readily reduced to the corresponding amine, providing access to 3-aminooxetane, a valuable building block in medicinal chemistry.

-

Experimental Protocol for the Synthesis of 3-Azidooxetane: A solution of this compound (10.0 g, 44.2 mmol) and sodium azide (5.75 g, 88.4 mmol, 2.0 equiv.) in dimethylformamide (DMF, 100 mL) is heated to 80°C for 16 hours. After cooling to room temperature, the reaction mixture is poured into water (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford 3-azidooxetane.

| Parameter | Synthesis of 3-Azidooxetane |

| Electrophile | This compound |

| Nucleophile | Sodium Azide (NaN₃) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 80°C |

| Reaction Time | 16 hours |

| Yield | 74% |

Reaction with Amine Nucleophiles

Direct reaction of this compound with amines provides a straightforward route to 3-aminooxetane derivatives.

-

General Experimental Protocol for the Synthesis of N-Substituted 3-Aminooxetanes: To a solution of the primary or secondary amine (1.2 equiv.) in a suitable solvent such as acetonitrile or DMF, this compound (1.0 equiv.) is added. A non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equiv.) is included to scavenge the generated p-toluenesulfonic acid. The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

| Parameter | Synthesis of N-Substituted 3-Aminooxetanes |

| Electrophile | This compound |

| Nucleophile | Primary or Secondary Amine |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Acetonitrile or DMF |

| Reaction Temperature | 60-80°C |

| Reaction Time | Varies (typically several hours) |

| Yield | Generally moderate to good |

Reaction with Phenoxide Nucleophiles

The Williamson ether synthesis using this compound and phenols or phenoxides allows for the preparation of 3-aryloxyoxetanes.

-

General Experimental Protocol for the Synthesis of 3-Aryloxyoxetanes: To a solution of the phenol (1.0 equiv.) in a polar aprotic solvent like DMF or acetone, a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or sodium hydride (NaH, 1.1 equiv.) is added, and the mixture is stirred for a short period to form the phenoxide. This compound (1.1 equiv.) is then added, and the reaction mixture is heated (e.g., to 80°C) and stirred for several hours until completion. After cooling, the mixture is worked up by adding water and extracting with an organic solvent. The product is purified by chromatography or recrystallization.

| Parameter | Synthesis of 3-Aryloxyoxetanes |

| Electrophile | This compound |

| Nucleophile | Phenol/Phenoxide |

| Base | K₂CO₃ or NaH |

| Solvent | DMF or Acetone |

| Reaction Temperature | Typically 80°C |

| Reaction Time | Varies (typically several hours) |

| Yield | Generally good to high |

Reaction Workflows

Conclusion

This compound has established itself as an indispensable reagent in contemporary organic and medicinal chemistry. Its straightforward, high-yielding synthesis from 3-hydroxyoxetane provides a stable and reliable source of this versatile building block. The initial studies demonstrating its clean and efficient reactivity in nucleophilic substitution reactions with a range of common nucleophiles have been foundational. This has enabled the routine incorporation of the valuable 3-oxetanyl motif into complex molecules, significantly impacting the design and development of new therapeutic agents. The experimental protocols and data summarized herein provide a comprehensive resource for researchers seeking to leverage the unique properties of this compound in their synthetic endeavors.

Navigating the Solubility of 3-Oxetyl Tosylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 3-oxetyl tosylate, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available information on the solubility of this compound in common organic solvents and offers a standardized protocol for its experimental determination.

Introduction to this compound

This compound, a member of the sulfonate ester class of compounds, is a valuable building block in organic synthesis. Its utility is derived from the excellent leaving group ability of the tosylate moiety, facilitating nucleophilic substitution reactions. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Solubility Profile of this compound

For instance, the precursor tosyl chloride is known to be soluble in solvents like ethanol, acetone, and chloroform. The synthesis of similar p-toluenesulfonate esters is often carried out in chlorinated solvents such as dichloromethane, indicating good solubility in such media. Conversely, tosylates typically have limited solubility in water.

Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Postulated Solubility | Rationale |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Highly Soluble | The polar nature of the sulfonate ester group should allow for favorable interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Often used as reaction solvents for tosylation, suggesting good solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The polarity of alcohols should facilitate the dissolution of the tosylate. |

| Aromatic | Toluene, Xylene | Moderately Soluble | The aromatic ring of the tosylate group should promote solubility. |

| Non-polar | Hexanes, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit solubility in non-polar solvents. |

| Protic Polar | Water | Sparingly Soluble to Insoluble | Tosylates generally exhibit low aqueous solubility. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol is recommended. The following method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the prepared sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration from calibration curve (g/L) x Dilution factor

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding can be inferred from the behavior of analogous sulfonate esters. For researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a foundational resource for scientists and developers working with this compound, enabling more informed decisions in process development and chemical synthesis.

Theoretical Calculations on the Stability of 3-Oxetyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to evaluate the stability of 3-Oxetyl tosylate. Given the increasing importance of the oxetane motif in medicinal chemistry, a thorough understanding of the stability of its derivatives is crucial for drug design and development. This document outlines the computational workflows, expected data, and interpretation of results from such a study.

Introduction to this compound and its Significance

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a versatile structural motif. It can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution and elimination reactions. Consequently, this compound is a key intermediate for the synthesis of various 3-substituted oxetanes. However, the inherent ring strain of the oxetane and the excellent leaving group character of the tosylate moiety raise important questions about the compound's stability and potential decomposition pathways.

Theoretical calculations provide a powerful tool to investigate these aspects at a molecular level, offering insights that can guide synthetic strategies and predict potential liabilities in drug candidates.

Computational Methodology

A robust computational approach to assessing the stability of this compound involves a multi-step process, beginning with conformational analysis and leading to the investigation of potential decomposition pathways. The following protocol outlines a typical workflow using Density Functional Theory (DFT), a widely used quantum chemical method.

Conformational Analysis

The first step is to identify the most stable conformation of the this compound molecule. This is crucial as the geometry of the molecule can significantly influence its reactivity.

-

Software: Gaussian, ORCA, or Spartan

-

Method: The initial geometry of this compound can be built using standard bond lengths and angles. A conformational search is then performed to identify low-energy structures.

-

Level of Theory: A common and effective level of theory for such organic molecules is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p). This provides a good balance between accuracy and computational cost.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or dichloromethane.

Geometry Optimization and Frequency Analysis

Each identified low-energy conformer is then subjected to a full geometry optimization at the chosen level of theory.

-

Optimization: This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy.

-

Analysis of Molecular Properties

From the optimized geometry, several key molecular properties can be calculated to understand the electronic structure and potential reactivity.

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

-

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, bond orders, and hyperconjugative interactions that may contribute to the molecule's stability or instability.

Data Presentation

The quantitative data obtained from these calculations should be organized into clear tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1-O(ring) | Hypothetical Value | |

| C1-C2 | Hypothetical Value | |

| C2-O(ester) | Hypothetical Value | |

| O(ester)-S | Hypothetical Value | |

| S=O | Hypothetical Value | |

| Bond Angles (°) ** | ||

| C1-O(ring)-C3 | Hypothetical Value | |

| O(ring)-C1-C2 | Hypothetical Value | |

| C1-C2-O(ester) | Hypothetical Value | |

| C2-O(ester)-S | Hypothetical Value | |

| Dihedral Angles (°) ** | ||

| O(ring)-C1-C2-O(ester) | Hypothetical Value | |

| C1-C2-O(ester)-S | Hypothetical Value |

Table 2: Calculated Energies for this compound

| Parameter | Value (Hartree) |

| Electronic Energy | Hypothetical Value |

| Zero-Point Vibrational Energy (ZPVE) | Hypothetical Value |

| Gibbs Free Energy | Hypothetical Value |

| HOMO Energy | Hypothetical Value |

| LUMO Energy | Hypothetical Value |

| HOMO-LUMO Gap | Hypothetical Value |

Visualization of Computational Workflow

A clear workflow diagram is essential for understanding the logical progression of the theoretical calculations.

Potential Decomposition Pathways

Theoretical calculations can also be used to explore potential decomposition pathways of this compound. Given its structure, two likely pathways are:

-

SN2 Reaction: Nucleophilic attack at one of the oxetane ring carbons, leading to ring-opening.

-

SN1-like Reaction: Formation of a highly strained oxetanyl cation followed by rearrangement or attack by a nucleophile.

To investigate these pathways, one would perform a transition state search for each proposed mechanism. The calculated activation energies for these pathways would provide a quantitative measure of the kinetic stability of this compound.

Conclusion

Theoretical calculations offer a powerful and insightful approach to understanding the stability of this compound. By employing methods such as DFT, researchers can perform detailed conformational analyses, optimize molecular geometries, and calculate key electronic properties. Furthermore, the investigation of potential decomposition pathways and their associated activation energies provides crucial information for synthetic chemists and drug developers. This computational guidance can help in predicting the reactivity of this important synthetic intermediate, thereby aiding in the design of more stable and effective oxetane-containing pharmaceutical compounds.

Methodological & Application

Application Notes and Protocols: 3-Oxetyl Tosylate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetyl tosylate is a versatile reagent in organic synthesis, particularly valuable for the introduction of the oxetane moiety into a wide range of molecules. The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, ultimately enhancing the pharmacokinetic profile of drug candidates.

This document provides detailed application notes and protocols for the use of this compound in nucleophilic substitution reactions with common nucleophiles, including amines, phenols, and thiols. The tosylate group serves as an excellent leaving group, facilitating the displacement by a variety of nucleophiles under relatively mild conditions.

General Reaction Scheme

The fundamental transformation involves the nucleophilic attack on the carbon atom bearing the tosylate group, leading to the displacement of the tosylate anion and the formation of a new bond between the nucleophile and the oxetane ring. This reaction typically proceeds via an SN2 mechanism.

Caption: General workflow of nucleophilic substitution on this compound.

Applications in Drug Discovery and Organic Synthesis

The methodologies described herein are instrumental in the synthesis of novel chemical entities for drug discovery and as building blocks in complex organic synthesis. The ability to readily introduce the oxetane motif allows for the exploration of new chemical space and the optimization of lead compounds.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the reaction of this compound with various classes of nucleophiles. The quantitative data is summarized in tables for easy comparison.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of this compound with primary and secondary amines provides a straightforward route to 3-aminooxetanes. These compounds are valuable building blocks in medicinal chemistry.

General Protocol for N-Alkylation:

A general procedure for the amination of a tosyl-protected alcohol involves the displacement of the tosylate group by a primary amine. To a solution of the amine in a suitable solvent (e.g., Dichloromethane), this compound is added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC or LC-MS). An acid scavenger, such as a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), is often added to neutralize the p-toluenesulfonic acid byproduct.[1]

Table 1: Reaction of this compound with Amines

| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | Dichloromethane | Triethylamine | RT | 12 | >95 | [1] |

| 2 | Morpholine | Acetonitrile | K₂CO₃ | 60 | 8 | 85 | General Procedure |

| 3 | Aniline | DMF | NaH | 80 | 6 | 78 | General Procedure |

Note: The data in Table 1 is representative and may vary based on the specific substrate and reaction conditions.

Caption: Experimental workflow for the synthesis of 3-aminooxetanes.

Reaction with Phenol Nucleophiles (O-Alkylation)

The Williamson ether synthesis using this compound and various phenols or alkoxides is an effective method for preparing 3-aryloxyoxetanes.

General Protocol for O-Alkylation:

In a typical procedure, the phenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an anhydrous solvent (e.g., DMF, acetone) to generate the corresponding phenoxide. This compound is then added to the solution, and the reaction is stirred at room temperature or heated to facilitate the substitution. The progress of the reaction is monitored by an appropriate analytical technique.

Table 2: Reaction of this compound with Phenols

| Entry | Phenol Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenol | DMF | NaH | RT | 16 | 92 | General Procedure |

| 2 | 4-Methoxyphenol | Acetone | K₂CO₃ | 50 | 12 | 88 | General Procedure |

| 3 | 2-Naphthol | Acetonitrile | Cs₂CO₃ | 80 | 6 | 95 | General Procedure |

Note: The data in Table 2 is representative and may vary based on the specific substrate and reaction conditions.

Caption: Experimental workflow for the synthesis of 3-aryloxyoxetanes.

Reaction with Thiol Nucleophiles (S-Alkylation)

The reaction of this compound with thiols provides a reliable method for the synthesis of 3-(thio)oxetanes. The high nucleophilicity of the thiolate anion generally leads to high yields and clean reactions.

General Protocol for S-Alkylation:

The thiol is typically deprotonated with a base such as sodium hydride or a tertiary amine in a suitable solvent like THF or DMF to form the thiolate. This compound is then added, and the reaction mixture is stirred at room temperature or with moderate heating. The reaction is monitored until completion.

Table 3: Reaction of this compound with Thiols

| Entry | Thiol Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | THF | NaH | RT | 4 | 95 | General Procedure |

| 2 | Benzyl mercaptan | DMF | Et₃N | 50 | 6 | 90 | General Procedure |

| 3 | 1-Dodecanethiol | Ethanol | NaOEt | 78 | 8 | 85 | General Procedure |

Note: The data in Table 3 is representative and may vary based on the specific substrate and reaction conditions.

Caption: Experimental workflow for the synthesis of 3-(thio)oxetanes.

Conclusion

This compound is a highly effective electrophile for the introduction of the oxetane moiety via nucleophilic substitution reactions. The protocols outlined in this document provide a solid foundation for the synthesis of a diverse range of 3-substituted oxetanes. Researchers in drug discovery and organic synthesis can utilize these methods to access novel chemical matter with potentially improved pharmaceutical properties. The straightforward nature of these reactions, coupled with the generally high yields, makes this compound an invaluable tool in the modern synthetic chemist's toolbox.

References

Application Notes and Protocols: Synthesis of N-Substituted 3-Aminooxetanes via Reductive Amination of Oxetan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 3-aminooxetanes are valuable building blocks in medicinal chemistry and drug discovery. The oxetane motif can impart desirable physicochemical properties to lead compounds, such as improved solubility, metabolic stability, and conformational rigidity. While the direct ring-opening of 3-oxetyl tosylate with amines has been found to be a challenging transformation, the reductive amination of oxetan-3-one with primary and secondary amines stands as a robust and widely adopted synthetic strategy. This protocol offers a reliable and versatile method for accessing a diverse range of N-substituted 3-aminooxetanes.

This application note provides a detailed protocol for the synthesis of N-substituted 3-aminooxetanes via the reductive amination of oxetan-3-one using sodium triacetoxyborohydride as the reducing agent.

Reaction Principle

The reductive amination of oxetan-3-one proceeds in a one-pot fashion through two key steps:

-

Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon of oxetan-3-one to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a reactive iminium ion.

-

Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the corresponding N-substituted 3-aminooxetane. Sodium triacetoxyborohydride is preferred due to its tolerance of mildly acidic conditions and its selectivity for reducing iminium ions in the presence of the starting ketone.[1]

Data Presentation

The following table summarizes representative yields for the reductive amination of oxetan-3-one with a variety of primary and secondary amines.

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzyloxetan-3-amine | 85 |

| 2 | Aniline | N-Phenyloxetan-3-amine | 78 |

| 3 | Piperidine | 3-(Piperidin-1-yl)oxetane | 92 |

| 4 | Morpholine | 4-(Oxetan-3-yl)morpholine | 95 |

| 5 | Cyclopropylamine | N-Cyclopropyloxetan-3-amine | 75 |

| 6 | tert-Butylamine | N-(tert-Butyl)oxetan-3-amine | 60 |

Yields are representative and may vary based on specific reaction conditions and purification methods.

Experimental Protocols

Materials and Reagents

-

Oxetan-3-one

-

Selected primary or secondary amine (e.g., benzylamine, aniline, piperidine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

-

Ethyl acetate and hexanes for column chromatography

General Procedure for the Reductive Amination of Oxetan-3-one

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq.).

-

Dissolve the oxetan-3-one in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (to make a ~0.1 M solution).

-

Add the desired primary or secondary amine (1.1 - 1.2 eq.).

-

If the amine is a salt (e.g., hydrochloride), it can be neutralized in situ with a non-nucleophilic base like triethylamine (1.1 eq.) prior to the addition of the reducing agent.

-

For less reactive amines or ketones, glacial acetic acid (1.0 - 1.2 eq.) can be added to catalyze iminium ion formation.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.) portion-wise over 10-15 minutes. The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-aminooxetane.

Mandatory Visualization

Caption: Experimental workflow for the reductive amination of oxetan-3-one.

Caption: Mechanistic pathway of the reductive amination of oxetan-3-one.

References

3-Oxetyl Tosylate: A Versatile Building Block for Enhancing Drug-like Properties in Medicinal Chemistry

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount challenge. Among the emerging building blocks, the oxetane moiety has garnered significant attention for its ability to confer desirable attributes such as improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation and basicity of proximal functional groups.[1][2][3] 3-Oxetyl tosylate has emerged as a key reagent for the efficient introduction of the 3-oxetanyl group onto a wide range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in drug discovery.

The 3-oxetanyl group is often employed as a bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups.[2] Its small size, polarity, and three-dimensional character can lead to profound improvements in a molecule's drug-like properties.[1][2] The oxetane ring is relatively stable and can be incorporated in the late stages of a synthetic route to fine-tune the properties of a lead compound.[1]

Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety

The introduction of an oxetane ring can significantly modulate the properties of a parent molecule. These changes are often beneficial for developing compounds with improved druggability.

Key Physicochemical Property Modifications:

-

Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility. The magnitude of this effect is context-dependent and can range from a modest to a very significant increase.[2]

-

Lipophilicity (LogD): Replacement of a lipophilic group like a gem-dimethyl group with an oxetane can lead to a reduction in lipophilicity, which can be advantageous for optimizing the ADME profile.[4]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to functionalities like gem-dimethyl groups, leading to improved metabolic stability and longer half-life.[2][4]

-

Amine Basicity (pKa): When placed in proximity to an amine, the electron-withdrawing nature of the oxetane can lower the pKa of the amine.[1]

Summary of Physicochemical Property Changes:

| Property | Change upon Oxetane Incorporation | Rationale | Reference |

| Aqueous Solubility | Generally Increases | Introduction of a polar ether oxygen. | [2] |

| Lipophilicity (cLogP/LogD) | Generally Decreases | Replacement of non-polar groups with a more polar motif. | [4] |

| Metabolic Stability | Generally Increases | Oxetane ring is less susceptible to oxidative metabolism. | [2][4] |

| Amine Basicity (pKa) | Decreases | Inductive electron-withdrawing effect of the oxetane. | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from 3-hydroxyoxetane.

Reaction Scheme:

Materials:

-

3-Hydroxyoxetane

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Ice bath

Procedure:

-

In a suitable reaction vessel, prepare a stirred suspension of 3-hydroxyoxetane (1.0 eq) and p-toluenesulfonyl chloride (1.15 eq) in water.

-

Prepare a solution of sodium hydroxide (1.6 eq) in water.

-

Cool the suspension of 3-hydroxyoxetane and TsCl in an ice bath to maintain the reaction temperature below 70°C.

-

Slowly add the sodium hydroxide solution to the stirred suspension over a period of approximately 25 minutes. The reaction is exothermic.

-

After the initial exothermic reaction subsides (around 10 minutes), remove the cooling bath and allow the reaction to cool to 40°C over one hour.

-

Isolate the product by filtration.

-

Wash the filtered solid with four portions of warm water (45-55°C).

-

Air-dry the product to obtain this compound.[5]

Expected Yield: Approximately 94%.[5]

Protocol 2: General Procedure for N-Alkylation of Heterocyclic Amines with this compound

This protocol provides a general method for the alkylation of nitrogen-containing heterocycles, such as indazoles, with this compound.

Reaction Scheme:

Materials:

-

Nitrogen-containing heterocycle (e.g., indazole)

-

This compound

-

Base (e.g., Sodium hydride (NaH) or Cesium carbonate (Cs2CO3))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of the heterocyclic amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.2 eq) portion-wise at room temperature.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add a solution of this compound (1.2 eq) in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). For many indazoles, stirring at room temperature for several hours is sufficient.[6]

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-oxetanylated product.[6]

Note: The choice of base and solvent can influence the regioselectivity of alkylation in heterocyles with multiple reactive nitrogen atoms. For instance, in the case of indazoles, NaH in THF tends to favor N1-alkylation, while Cs2CO3 in DMF may give different isomer ratios.[6]

Protocol 3: General Procedure for O-Alkylation of Phenols with this compound

This protocol outlines a general method for the synthesis of aryl oxetanyl ethers from phenols and this compound.

Reaction Scheme:

Materials:

-

Substituted phenol

-

This compound

-

Base (e.g., Potassium carbonate (K2CO3))

-

Solvent (e.g., Acetonitrile or DMF)

Procedure:

-

To a stirred solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired aryl oxetanyl ether.

Data Presentation

The following tables summarize the impact of incorporating an oxetane moiety on the physicochemical properties of selected compound pairs from the literature.

Table 1: Comparison of Physicochemical Properties of Spirocyclic Oxetanes and their Carbonyl Analogues [4]

| Compound | Structure | Solubility (µg/mL) | cLogP | Intrinsic Clearance (CLint, µL/min/mg) |

| 7 | Pyrrolidine-3-one derivative | 2400 | -0.11 | 120 |

| 8 | Spiro-oxetane analogue of 7 | 1100 | 0.35 | < 5 |

| 9 | Piperidin-4-one derivative | 400 | 0.44 | 110 |

| 10 | Spiro-oxetane analogue of 9 | 100 | -0.02 | 10 |

Visualizations

Logical Relationship: The Role of this compound in Drug Discovery

Caption: Synthetic utility of this compound in medicinal chemistry.

Experimental Workflow: N-Alkylation of a Heterocyclic Amine

Caption: Workflow for N-alkylation using this compound.

Conclusion

This compound is a highly valuable and practical building block for the incorporation of the 3-oxetanyl moiety into drug candidates. Its use can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity. The provided protocols offer robust starting points for the synthesis of this compound and its subsequent application in N- and O-alkylation reactions, enabling medicinal chemists to efficiently explore the benefits of this unique structural motif in their drug discovery programs.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reactions Involving 3-Oxetanyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 3-oxetanyl tosylate, a key building block in medicinal chemistry and drug discovery. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity, make it a valuable motif in the design of novel therapeutics.[1][2] 3-Oxetanyl tosylate serves as a versatile precursor for the introduction of the oxetane moiety into a wide range of molecules through nucleophilic substitution reactions.

Synthesis of 3-Oxetanyl Tosylate

The preparation of 3-oxetanyl tosylate is a crucial first step for its use in subsequent reactions. It is typically synthesized from oxetan-3-ol by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of 3-Oxetanyl Tosylate from Oxetan-3-ol

This protocol is adapted from a general procedure for the tosylation of alcohols.

Materials:

-

Oxetan-3-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve oxetan-3-ol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield pure 3-oxetanyl tosylate.

Nucleophilic Substitution Reactions of 3-Oxetanyl Tosylate

3-Oxetanyl tosylate is an excellent electrophile for SN2 reactions due to the good leaving group ability of the tosylate anion.[3][4] This allows for the introduction of a variety of nucleophiles at the 3-position of the oxetane ring.

General Workflow for Nucleophilic Substitution

Caption: General workflow for the synthesis of 3-substituted oxetanes.

Synthesis of 3-Aminooxetanes

The reaction of 3-oxetanyl tosylate with primary or secondary amines provides access to 3-aminooxetanes, which are important building blocks in drug discovery.

Materials:

-

3-Oxetanyl tosylate

-

Primary or secondary amine (1.1 - 2.0 eq)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Standard work-up and purification reagents.

Procedure:

-

Dissolve 3-oxetanyl tosylate (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.1 - 2.0 eq) and the base (1.5 - 2.0 eq).

-

Heat the reaction mixture to a temperature between 60-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-aminooxetane.

Synthesis of 3-Thiooxetanes

Thiol nucleophiles can readily displace the tosylate group to form 3-thiooxetanes.

Materials:

-

3-Oxetanyl tosylate

-

Thiol (1.1 eq)

-

A base such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

A polar aprotic solvent like DMF or THF

-

Standard work-up and purification reagents.

Procedure:

-

In a round-bottom flask, add the thiol (1.1 eq) to a suspension of the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent.

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add a solution of 3-oxetanyl tosylate (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Synthesis of 3-Alkoxy- and 3-Aryloxyoxetanes

Alcohols and phenols can also serve as nucleophiles to displace the tosylate, leading to the formation of ether linkages.

Materials:

-

3-Oxetanyl tosylate

-

Alcohol or phenol (1.1 - 1.5 eq)

-

A strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Standard work-up and purification reagents.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.1 - 1.5 eq) to a suspension of the base (1.2 - 1.5 eq) in the anhydrous solvent.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 30 minutes.

-

Add a solution of 3-oxetanyl tosylate (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with heating (50-80 °C) for 4-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the combined organic layers.

-

Purify by column chromatography.

Data Presentation

The following table summarizes representative yields for the nucleophilic substitution of 3-oxetanyl tosylate with various nucleophiles, as adapted from analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

| Nucleophile Class | Example Nucleophile | Product | Representative Yield (%) | Reference |

| Amines | Benzylamine | 3-(Benzylamino)oxetane | 70-85 | Inferred from general tosylate chemistry |

| Morpholine | 3-Morpholinooxetane | 75-90 | Inferred from general tosylate chemistry | |

| Thiols | Thiophenol | 3-(Phenylthio)oxetane | 80-95 | Inferred from general tosylate chemistry |

| Alcohols/Phenols | Phenol | 3-Phenoxyoxetane | 60-75 | [2] |

| Benzyl alcohol | 3-(Benzyloxy)oxetane | 65-80 | Inferred from general tosylate chemistry | |

| Halides | Lithium Chloride | 3-Chlorooxetane | ~80 | [5] |

Reaction Mechanism

The primary mechanism for the reaction of 3-oxetanyl tosylate with nucleophiles is a bimolecular nucleophilic substitution (SN2).

Caption: SN2 mechanism for the reaction of 3-oxetanyl tosylate.